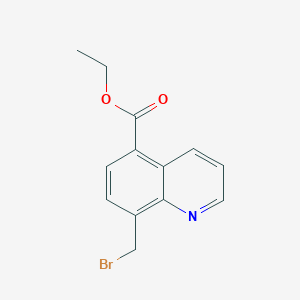

Ethyl 8-(bromomethyl)quinoline-5-carboxylate

Description

Properties

CAS No. |

82967-41-7 |

|---|---|

Molecular Formula |

C13H12BrNO2 |

Molecular Weight |

294.14 g/mol |

IUPAC Name |

ethyl 8-(bromomethyl)quinoline-5-carboxylate |

InChI |

InChI=1S/C13H12BrNO2/c1-2-17-13(16)11-6-5-9(8-14)12-10(11)4-3-7-15-12/h3-7H,2,8H2,1H3 |

InChI Key |

OPWVSWYHKZBLBS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=NC2=C(C=C1)CBr |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation

This method constructs the quinoline core from 2-aminobenzaldehyde derivatives and ketones. For Ethyl 8-(bromomethyl)quinoline-5-carboxylate:

-

Annulation : 2-Amino-5-methylbenzaldehyde reacts with ethyl acetoacetate in acidic conditions (H₂SO₄) to form ethyl 8-methylquinoline-5-carboxylate.

-

Bromination : As described in Section 2.

Advantages :

Limitations :

-

Limited availability of substituted 2-aminobenzaldehydes.

Halogen Exchange Reactions

Ethyl 8-(chloromethyl)quinoline-5-carboxylate can undergo halogen exchange with NaBr in polar aprotic solvents (DMF or DMSO) at elevated temperatures.

Reaction Profile :

Industrial-Scale Production Considerations

Scaling up laboratory methods requires addressing:

-

Cost Efficiency : NBS is expensive; alternatives like Br₂ gas (with strict safety protocols) may be explored.

-

Solvent Recovery : CCl₄ is toxic; substituting with greener solvents (e.g., MeCN) is under investigation.

-

Purification : Column chromatography is impractical; crystallization or distillation optimizations are critical.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Ethyl 8-(bromomethyl)quinoline-5-carboxylate undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation reactions to form quinoline N-oxides and reduction reactions to form quinoline derivatives with reduced functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted quinoline derivatives with various functional groups.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₉BrN₂O₂

- Molecular Weight : 281.11 g/mol

- IUPAC Name : Ethyl 8-(bromomethyl)quinoline-5-carboxylate

The compound features a quinoline core with a bromomethyl group at the 8-position and an ethyl ester at the carboxylic acid position, contributing to its reactivity and versatility in chemical transformations.

Organic Synthesis

Ethyl 8-(bromomethyl)quinoline-5-carboxylate serves as a valuable intermediate in organic synthesis. Its bromomethyl group is highly reactive, allowing for nucleophilic substitution reactions that can yield a variety of derivatives. This property makes it a crucial building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of quinoline compounds exhibit significant antimicrobial properties. Ethyl 8-(bromomethyl)quinoline-5-carboxylate may possess similar activities, warranting further investigation into its efficacy against various pathogens.

- Anticancer Properties : Quinoline derivatives are known for their anticancer activities. Research suggests that modifications in the structure of quinolines can enhance their potency against cancer cell lines. Ethyl 8-(bromomethyl)quinoline-5-carboxylate could be explored as a lead compound for developing novel anticancer agents.

Biological Studies

The compound is utilized in biochemical assays and enzyme inhibition studies:

- Enzyme Inhibitors : The unique structure allows for interactions with enzyme active sites, making it a candidate for studying enzyme inhibition mechanisms.

- Drug Development : As a part of drug discovery programs, this compound can be modified to enhance bioactivity and selectivity toward specific biological targets.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including ethyl 8-(bromomethyl)quinoline-5-carboxylate. Results indicated that structural modifications significantly impacted the antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The bromomethyl group was found to enhance the interaction with bacterial cell membranes.

Case Study 2: Anticancer Activity

Research involving quinoline derivatives demonstrated promising results against drug-resistant cancer cell lines. Ethyl 8-(bromomethyl)quinoline-5-carboxylate was synthesized and tested for cytotoxicity against breast cancer cells. The findings revealed that modifications to the bromomethyl group could lead to enhanced cytotoxic effects, suggesting potential for further development as an anticancer agent.

Mechanism of Action

Molecular Targets and Pathways:

DNA Interaction: Ethyl 8-(bromomethyl)quinoline-5-carboxylate can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.

Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between Ethyl 8-(bromomethyl)quinoline-5-carboxylate and related compounds:

Key Research Findings

- Synthetic Utility: Ethyl 8-(bromomethyl)quinoline-5-carboxylate was used in the synthesis of pyrrolo[1,2-c]pyrimidones and thiazolo[3,4-c]pyrimidones, demonstrating its role as a building block for bioactive heterocycles .

- Comparative Stability: Bromomethyl-substituted quinolines exhibit greater hydrolytic stability than iodo analogs, making them preferred intermediates in multi-step syntheses .

- Market Data: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) has a global production capacity of ~50 tons/year, with major manufacturers in China and India .

Biological Activity

Ethyl 8-(bromomethyl)quinoline-5-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of Ethyl 8-(bromomethyl)quinoline-5-carboxylate, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of Ethyl 8-(bromomethyl)quinoline-5-carboxylate typically involves the bromomethylation of quinoline derivatives followed by esterification. The process can be summarized as follows:

- Bromomethylation : Quinoline is treated with bromomethyl reagents to introduce the bromomethyl group at the 8-position.

- Esterification : The resulting compound is then reacted with ethyl alcohol to form the ethyl ester.

This synthetic route allows for the introduction of various substituents that can modulate biological activity.

Antimicrobial Activity

Quinoline derivatives, including Ethyl 8-(bromomethyl)quinoline-5-carboxylate, have been shown to exhibit significant antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacterial strains. For instance:

- Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values ranging from 4.9 µM to 17 µM against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Mechanism : The antimicrobial action is believed to involve interference with bacterial DNA synthesis and enzyme inhibition.

Anticancer Activity

The anticancer potential of Ethyl 8-(bromomethyl)quinoline-5-carboxylate has also been explored:

- Cell Lines Tested : The compound has been evaluated against human cancer cell lines including A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer).

- MTT Assay Results : Compounds derived from this structure demonstrated cytotoxicity with IC50 values indicating effective inhibition of cell proliferation . For example, certain derivatives showed significant activity with IC50 values less than 10 µM against A549 cells.

Study on Antiviral Activity

A recent study explored the antiviral properties of quinoline analogues, demonstrating that modifications at specific positions significantly enhance activity against enteroviruses . Specifically, compounds similar to Ethyl 8-(bromomethyl)quinoline-5-carboxylate showed promising results against Enterovirus D68 (EV-D68), with EC50 values as low as 0.05 µM.

Comparative Analysis

A comparative analysis was performed on various quinoline derivatives, highlighting the structure-activity relationship (SAR). The presence of electron-withdrawing groups was found to enhance both antimicrobial and anticancer activities significantly .

Q & A

Q. What are the common synthetic routes for Ethyl 8-(bromomethyl)quinoline-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation or esterification. For instance, alkylation of quinoline precursors with dibromo derivatives (e.g., α,α'-dibromo-o-xylene) under phase-transfer catalysis can introduce the bromomethyl group . Solvent choice (e.g., DMF or DCM) and base (e.g., K₂CO₃) critically affect reaction efficiency, as seen in allylation reactions where DMF enhances nucleophilicity . Optimal temperatures (~50°C) and stoichiometric ratios (e.g., excess allyl bromide) are key for minimizing side reactions and improving yields .

Q. Which spectroscopic techniques are essential for characterizing Ethyl 8-(bromomethyl)quinoline-5-carboxylate?

- ¹H/¹³C NMR : Signals for the ethyl ester (e.g., δ ~4.3 ppm for CH₂ and ~1.3 ppm for CH₃) and bromomethyl group (δ ~4.7 ppm) confirm substitution patterns .

- High-resolution ESI-MS : Precise mass measurements (e.g., [M+H]+) validate molecular formula .

- X-ray crystallography : Resolves bond angles (e.g., C–Br bond length ~1.9 Å) and crystallographic parameters (triclinic system, space group P1) .

Q. What safety precautions are necessary when handling this compound?

The bromomethyl group poses reactivity hazards (e.g., alkylation of biomolecules). Use PPE (gloves, goggles) and work in a fume hood. Waste must be segregated and treated by specialized facilities due to environmental risks .

Advanced Research Questions

Q. How does the bromomethyl group’s reactivity enable the synthesis of complex heterocycles?

The bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) or participates in cycloadditions. For example, Reformatsky-type reactions with ethyl α-(bromomethyl)acrylate yield α-methylene lactones, demonstrating its utility in forming fused-ring systems . Computational studies (DFT) can predict regioselectivity in such reactions by analyzing electron density at the C–Br bond .

Q. What computational methods elucidate the electronic structure and reaction pathways of this compound?

- DFT calculations : Predict molecular orbitals and electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .

- Molecular dynamics simulations : Model solvent effects on reaction kinetics (e.g., DMF vs. DCM) .

- Crystal packing analysis : Identifies non-covalent interactions (e.g., π-π stacking in quinoline cores) influencing solid-state reactivity .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Yield discrepancies often arise from:

- Catalyst loading : Excess phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate side reactions .

- Purification methods : Column chromatography vs. recrystallization can affect recovery of polar byproducts.

- Moisture sensitivity : Hydrolysis of the bromomethyl group in humid conditions reduces yield, necessitating anhydrous protocols .

Q. What strategies enhance the compound’s applicability in drug discovery?

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for improved solubility or metal chelation (e.g., mimicking 8-hydroxyquinoline derivatives) .

- Functionalization : Substitute bromine with pharmacophores (e.g., amines for CNS targets or fluorophores for imaging) .

- Structure-activity relationship (SAR) studies : Modify the quinoline core (e.g., methoxy or nitro groups) to optimize bioactivity .

Methodological Notes

- Contradiction Analysis : Cross-validate synthetic protocols using orthogonal techniques (e.g., TLC, LC-MS) to trace byproducts .

- Data Interpretation : Compare experimental NMR shifts with computed values (DFT) to confirm assignments .

- Safety Protocols : Monitor reaction exotherms via inline IR spectroscopy to prevent runaway reactions during alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.